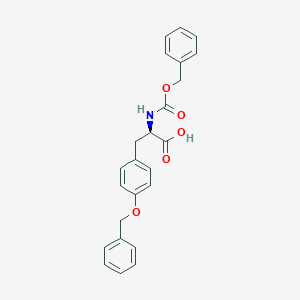

Z-D-Tyr(Bzl)-OH

Beschreibung

Evolution of D-Amino Acid Derivatives in Peptide Science

Amino acids, the fundamental building blocks of proteins, are typically found in their L-configuration in nature, with glycine (B1666218) being the only achiral amino acid. However, D-amino acids, the stereoisomers of their L-counterparts, have increasingly been recognized for their significant roles in various biological systems and their utility in synthetic chemistry tandfonline.comresearchgate.netnih.gov. While historically perceived as rare in higher organisms, D-amino acids are integral components of numerous naturally occurring bioactive peptides, including peptide antibiotics, hormones, neuropeptides, hepatotoxins, and opioids tandfonline.com.

The incorporation of D-amino acids into peptide sequences can confer distinct advantages. These include enhanced metabolic stability, increased resistance to enzymatic degradation by proteases, altered receptor binding affinities, and unique biological activities compared to their all-L counterparts tandfonline.comnih.govchemimpex.com. These properties make D-amino acid-containing peptides (DAACPs) attractive targets for therapeutic development, offering improved pharmacokinetic profiles and novel pharmacological effects nih.govchemimpex.com. The synthesis of peptides incorporating D-amino acids can be achieved through direct biosynthetic pathways or via post-translational modifications of L-amino acid precursors tandfonline.comresearchgate.net. The growing understanding of DAACPs' potential has fueled research into their synthesis and application, making D-amino acid derivatives like Z-D-Tyr(Bzl)-OH valuable research tools.

Significance of Protecting Groups in Complex Chemical Synthesis

The synthesis of complex organic molecules, particularly peptides, often involves multiple steps where specific functional groups must be selectively reacted or left untouched. Protecting groups are chemical moieties temporarily introduced onto reactive functional groups to prevent unwanted reactions during synthetic transformations, thereby ensuring chemoselectivity and regioselectivity jocpr.comfiveable.mewikipedia.orgresearchgate.net. The successful application of protecting groups relies on several key criteria: they must be easily introduced with high yield, remain stable under the intended reaction conditions, and be selectively removable under mild conditions without affecting other parts of the molecule jocpr.comfiveable.meresearchgate.net.

In peptide synthesis, protecting groups are essential for managing the reactivity of the α-amino and α-carboxyl groups, as well as the side-chain functional groups of amino acids. Orthogonal protection strategies, where different protecting groups can be removed independently under distinct conditions, are particularly crucial for assembling complex peptide sequences jocpr.comwikipedia.org.

Commonly employed protecting groups include:

Benzyloxycarbonyl (Z or Cbz): Widely used to protect the α-amino group of amino acids. It is typically removed by hydrogenolysis (e.g., using palladium on carbon under a hydrogen atmosphere) or treatment with strong acids like HBr in acetic acid fiveable.mesigmaaldrich.comchemicalbook.comspbu.ru.

Benzyl (B1604629) (Bzl): Frequently used to protect hydroxyl, carboxyl, and thiol functional groups. Its removal is commonly achieved through hydrogenolysis or treatment with strong acids fiveable.metutorchase.commdpi.com.

This compound exemplifies the strategic use of these protecting groups, featuring a Benzyloxycarbonyl (Z) group on the α-amino function and a Benzyl (Bzl) group protecting the phenolic hydroxyl of the tyrosine side chain. This dual protection allows for controlled peptide chain elongation and modification.

Academic Rationale for Investigating this compound

This compound is a compound of significant academic interest due to its utility as a versatile building block in advanced chemical synthesis, particularly for peptides and peptidomimetics. Its structure combines the D-enantiomer of tyrosine with the Z (Cbz) and Bzl protecting groups, offering chemists precise control over synthetic pathways.

Physicochemical Properties:

| Property | Value | Source |

| Synonym | Z-O-benzyl-D-tyrosine | chemimpex.com |

| CAS Number | 92455-53-3 | chemimpex.comaablocks.com |

| Molecular Formula | C24H23NO5 | chemimpex.comaablocks.com |

| Molecular Weight | 405.4 g/mol | chemimpex.comaablocks.com |

| Melting Point | 113-119 °C | chemimpex.comaablocks.com |

| Purity | ≥98.0% (TLC) / ≥99% (HPLC) | chemimpex.comsigmaaldrich.com |

| Optical Rotation | -9.0±1º (c=1.285% in acetic acid) | chemimpex.com |

| Appearance | White powder | chemimpex.com |

The academic rationale for investigating and utilizing this compound stems from its diverse applications in research and development:

Peptide Synthesis: It serves as a crucial building block for synthesizing peptides that require D-tyrosine residues or modified tyrosine side chains. This capability is vital for creating peptide-based therapeutics and other biologically active compounds with tailored properties chemimpex.comsigmaaldrich.com.

Drug Development: Researchers employ this compound in the creation of peptide-based therapeutics, including analogs of neuropeptides and hormones. Its structure enhances solubility and stability, contributing to greater control over the final product in pharmaceutical formulations and aiding in the design of drugs targeting specific biological pathways chemimpex.com.

Biochemistry and Biological Systems: this compound is valuable in biochemical studies for investigating enzyme activity and protein interactions. Its unique properties facilitate the exploration of complex biological systems, making it a preferred choice for researchers chemimpex.com.

Bioconjugation: The compound finds application in bioconjugation techniques, enabling the attachment of drugs or imaging agents to proteins, which can enhance their therapeutic efficacy chemimpex.com.

Neuroscience Research: It is utilized in studies related to neurotransmitter systems, helping to elucidate the role of tyrosine derivatives in brain function chemimpex.com.

Analytical Chemistry: this compound is employed in various analytical methods, such as chromatography, for the identification and quantification of amino acids within complex mixtures chemimpex.com.

Compound List:

this compound

Z-O-benzyl-D-tyrosine

D-amino acids

L-amino acids

Peptides

Peptide antibiotics

Hormones

Neuropeptides

Hepatotoxins

Opioids

Tyrosine

D-Tyrosine

L-Tyrosine

Benzyloxycarbonyl (Z) group

Cbz group

Benzyl (Bzl) group

Boc group (tert-butyloxycarbonyl)

Fmoc group (9-fluorenylmethyloxycarbonyl)

Silyl ethers

Acetyl groups

Pivaloyl esters

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAODWFPTVIUSZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428596 | |

| Record name | Z-D-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-53-3 | |

| Record name | Z-D-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z D Tyr Bzl Oh and Its Oligopeptides

Classical Solution-Phase Synthesis Strategies

Solution-phase peptide synthesis (SPPS), though largely superseded by solid-phase methods for routine synthesis, remains valuable for large-scale production and for specific peptide sequences where solid-phase methods are inefficient. wikipedia.orglibretexts.org The use of the carbobenzyloxy (Z or Cbz) group, introduced by Bergmann and Zervas, was a foundational element of this classical approach. nih.gov For a compound like Z-D-Tyr(Bzl)-OH, where the N-terminus is already protected, the primary challenge lies in activating its carboxylic acid group for coupling with the free amine of another amino acid or peptide fragment without causing racemization.

Active Ester Methodologies in this compound Peptide Synthesis

The active ester method is a cornerstone of peptide bond formation, designed to increase the electrophilicity of the carboxyl carbon, thereby facilitating nucleophilic attack by the amino group of the incoming amino acid. This approach minimizes the risk of racemization, a notorious issue when "over-activating" carboxylic groups. rsc.org Active esters are typically prepared in a separate step or generated in situ, and their moderate reactivity allows for clean coupling reactions. rsc.org

Commonly used active esters in classical synthesis include:

Pentafluorophenyl (Pfp) esters: Highly reactive and often used to accelerate slow coupling reactions.

N-hydroxysuccinimide (OSu) esters: Widely used due to their stability and satisfactory reactivity.

1-Hydroxybenzotriazole (OBt) esters: Formed in situ during carbodiimide-mediated couplings, these are highly reactive and effective at suppressing racemization. bachem.com

A particularly effective strategy for sterically hindered amino acids involves the use of N-(α-aminoacyl)benzotriazoles. This benzotriazole activation methodology has been shown to be an efficient route for synthesizing sterically hindered peptides, providing high yields with complete retention of chirality. researchgate.netnih.gov Given the bulk of the Z and Benzyl (B1604629) protecting groups on this compound, this approach is highly relevant. The general procedure involves reacting the Z-protected amino acid with a benzotriazole derivative to form the active ester, which is then coupled to the desired amino component.

| Active Ester Type | Key Features | Application Context for this compound |

| Pentafluorophenyl (Pfp) | High reactivity, crystalline solids. | Useful for coupling the bulky this compound residue, especially in challenging or slow reactions. |

| N-hydroxysuccinimide (OSu) | Good stability, easy to prepare. | A reliable choice for routine couplings, offering a balance of stability and reactivity. |

| Benzotriazole (OBt/OAt) | Formed in situ, highly reactive, excellent racemization suppression. | Standard for high-purity synthesis, particularly when generated via carbodiimide methods. |

| N-(α-aminoacyl)benzotriazoles | Effective for sterically hindered amino acids. nih.gov | Highly suitable for this compound due to its steric bulk, ensuring efficient coupling while preserving stereochemistry. researchgate.net |

Carbodiimide-Mediated Coupling Approaches for this compound Derivatives

Carbodiimides are powerful dehydrating agents that facilitate the formation of peptide bonds by activating the carboxylic acid of an N-protected amino acid. peptide2.com The most common carbodiimide for solution-phase synthesis is N,N'-dicyclohexylcarbodiimide (DCC). bachem.compeptide.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which is susceptible to racemization. wikipedia.org

To mitigate this, additives are almost universally employed. The addition of a nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is standard practice. wikipedia.org These additives react with the O-acylisourea intermediate to form an active ester (e.g., an OBt ester), which is less reactive and therefore less prone to racemization. peptide.commerckmillipore.com The subsequent coupling with the amine component proceeds smoothly. wikipedia.org

A typical coupling protocol for this compound would involve:

Dissolving this compound and the amino-component (e.g., an amino acid ester) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Adding one equivalent of HOBt.

Adding one equivalent of DCC, often at a reduced temperature (e.g., 0 °C) to further minimize side reactions.

Allowing the reaction to proceed to completion. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be largely removed by filtration. peptide.comnih.gov

| Reagent/Additive | Function | Key Considerations |

| DCC | Dehydrating agent; activates carboxyl group. | Forms insoluble DCU byproduct. Risk of racemization without additives. peptide.com |

| DIC | Dehydrating agent; activates carboxyl group. | Forms a soluble diisopropylurea byproduct, often preferred for solid-phase synthesis. peptide.com |

| EDC | Water-soluble carbodiimide. | Useful for aqueous-phase couplings; byproduct is water-soluble. bachem.com |

| HOBt / HOAt | Additive; forms active ester, suppresses racemization. | HOBt is the classic choice. HOAt can be more effective in difficult couplings. wikipedia.orgbachem.com |

| CuCl₂ | Additive. | Has been shown to eliminate racemization in certain carbodiimide-mediated couplings, especially with N-methyl amino acids. pharm.or.jp |

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the dominant method for peptide synthesis. nih.gov It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. peptide2.com The incorporation of a D-tyrosine derivative like Tyr(Bzl) can be achieved using either of the two main SPPS chemistries: Fmoc or Boc.

Fmoc and Boc Strategies for D-Tyrosine Derivative Incorporation

The choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies depends on the desired final product and the stability of its constituent amino acids. peptide.com

Fmoc/tBu Strategy: This is the most common approach, utilizing the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection. chempep.com The standard building block would be Fmoc-D-Tyr(tBu)-OH . Deprotection of the Fmoc group is achieved with a mild base, typically piperidine in DMF. peptide.com Final cleavage from the resin and removal of side-chain protectors uses strong acid, usually trifluoroacetic acid (TFA). chempep.com While less common, Fmoc-D-Tyr(Bzl)-OH is also available, but the benzyl side-chain protection is not fully orthogonal as it requires stronger acidolysis (like HF) or hydrogenolysis for removal, complicating the standard Fmoc workflow. chempep.com

Boc/Bzl Strategy: This classical SPPS method uses the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection. seplite.com Here, Boc-D-Tyr(Bzl)-OH is the appropriate building block. peptide.com The Boc group is removed with a moderate acid (e.g., TFA), and the peptide-resin is neutralized before the next coupling. seplite.com The benzyl side-chain protecting groups are stable to these conditions and are removed during the final cleavage step with a very strong acid, such as liquid hydrogen fluoride (HF). peptide2.comseplite.com

| Strategy | Nα-Protection | Side-Chain Protection (Tyr) | Deprotection (Nα) | Final Cleavage / Side-Chain Deprotection |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | Piperidine/DMF | TFA |

| Boc/Bzl | Boc (Acid-labile) | Bzl (Strong acid-labile) | TFA | HF, TFMSA |

Optimization of Coupling Reagents and Conditions (e.g., HATU/HOAt)

Efficient coupling is critical in SPPS to ensure high yields. For sterically hindered residues like D-Tyr(Bzl), standard carbodiimide activation may be slow. Modern coupling reagents, primarily aminium/uronium or phosphonium salts, are preferred.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective coupling reagents, especially for difficult sequences. peptide.com It reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIEA) to form a highly reactive OAt-ester. The 7-aza group in the HOAt moiety is believed to participate in the reaction, accelerating the coupling rate. bachem.com HATU has been shown to be effective for coupling sterically hindered amino acids. bachem.com

Optimization strategies for coupling D-Tyr(Bzl) derivatives include:

Choice of Reagent: Using highly efficient reagents like HATU, HBTU, or PyBOP is recommended over simple carbodiimides. bachem.com

Extended Coupling Times: For bulky residues, extending the reaction time can ensure the coupling reaction goes to completion.

Double Coupling: If a coupling is known to be difficult, the step can be repeated with a fresh portion of activated amino acid before proceeding to the next deprotection step.

Solvent Choice: The choice of solvent can impact both resin swelling and reaction kinetics. DMF and NMP are common choices. chempep.com

Minimization of Side Reactions (e.g., Diketopiperazine Formation) during SPPS with this compound

One of the most significant side reactions in SPPS is the formation of diketopiperazines (DKPs). This occurs after the deprotection of the second amino acid in the chain. The free N-terminal amine can attack the ester linkage of the C-terminal residue to the resin, cleaving a cyclic dipeptide from the support. acs.orgiris-biotech.de

The risk of DKP formation is substantially increased under certain conditions:

Sequence Dependence: The reaction is highly favored when the C-terminal (first) or penultimate (second) residue is proline. nih.govdigitellinc.com

Presence of D-Amino Acids: Sequences containing a D-amino acid followed by an L-amino acid (or vice-versa) at the C-terminus are particularly susceptible to cyclization.

Resin Type: Resins with less sterically hindered linkers, such as the Wang resin, are more prone to DKP formation than those with bulky linkers like the 2-chlorotrityl resin. researchgate.net

Strategies to minimize DKP formation when incorporating D-Tyr(Bzl):

Use of Dipeptides: Instead of coupling the first two amino acids sequentially, a pre-formed dipeptide (e.g., Fmoc-Xaa-D-Tyr(Bzl)-OH) can be coupled to the resin. This bypasses the dipeptide-resin stage where cyclization is most likely to occur. nih.gov

Resin Choice: Employing a 2-chlorotrityl chloride resin is a common strategy. Its steric bulk hinders the back-biting nucleophilic attack required for DKP formation. iris-biotech.de

Optimized Deprotection: Using milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like DBU/piperazine, can reduce the rate of DKP formation. nih.govacs.org

In Situ Acylation: Coupling the third amino acid immediately after the deprotection of the second can help trap the free amine before it has a chance to cyclize. rsc.org

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-α-Carbobenzyloxy-O-benzyl-D-tyrosine |

| Fmoc-D-Tyr(tBu)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-D-tyrosine |

| Boc-D-Tyr(Bzl)-OH | N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| DIEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Advanced and Sustainable Synthetic Protocols

Recent advancements in peptide chemistry have provided sophisticated and environmentally conscious methods for the synthesis of peptides containing complex building blocks like this compound. These protocols prioritize efficiency, reaction control, and adherence to green chemistry principles.

Microwave-Accelerated Synthesis of this compound Containing Peptides

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology for accelerating the assembly of peptide chains. google.comcreative-peptides.com The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which significantly enhances the kinetics of both the coupling of amino acids and the removal of temporary protecting groups (deprotection). youtube.com This technique is particularly advantageous for the synthesis of "difficult" or long peptide sequences where conventional methods may result in aggregation and low yields. creative-peptides.comluxembourg-bio.com

The core benefit of microwave irradiation lies in its ability to drive reactions to completion in a fraction of the time required by traditional room temperature methods. youtube.comyoutube.com For instance, coupling steps that might take 45 minutes or longer conventionally can often be completed in as little as 5 minutes with microwave assistance, while deprotection times can be reduced from over 15 minutes to approximately 3 minutes. nih.gov This acceleration minimizes the exposure of the growing peptide chain to potentially harmful chemical conditions, thereby reducing the formation of side products and leading to a purer crude product. luxembourg-bio.com

While specific studies detailing the synthesis of a peptide containing the this compound moiety using microwave technology are not extensively documented, the principles are broadly applicable. The use of microwave energy can effectively overcome the steric hindrance associated with bulky protecting groups like the Carboxybenzyl (Z) and Benzyl (Bzl) groups, ensuring efficient incorporation into a peptide sequence.

| Synthesis Step | Conventional Method (Room Temp.) | Microwave-Assisted Method | Key Advantage |

|---|---|---|---|

| Amino Acid Coupling | 45-60 minutes | 5-10 minutes | Drastic reduction in reaction time. nih.gov |

| Fmoc-Deprotection | 15-30 minutes | ~3 minutes | Increased throughput and efficiency. nih.gov |

| Overall Cycle Time | ~1-1.5 hours | ~15-20 minutes | Significantly faster total synthesis time. youtube.com |

| Crude Product Purity | Variable, often lower for difficult sequences | Generally higher | Reduced side reactions and deletions. luxembourg-bio.com |

Enzyme-Catalyzed Synthesis Utilizing this compound Derivatives

Enzymatic peptide synthesis represents a powerful green chemistry approach, utilizing proteases as catalysts to form peptide bonds under mild, aqueous conditions. This methodology offers high stereo- and regioselectivity, minimizing the need for extensive side-chain protection and reducing the risk of racemization.

A key study demonstrated the successful synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu using enzymes such as papain, chymotrypsin, and thermolysin. nih.gov The research established optimal reaction conditions, including pH, enzyme concentration, and reaction time, to maximize coupling yields. In this chemo-enzymatic strategy, peptide fragments were synthesized and then ligated. For example, starting from the N-terminal amino acid, the dipeptide Z-Cys(Bzl)-Tyr-OtBu was obtained with a 91% yield, and the subsequent coupling to form the final tripeptide reached a 92% yield. nih.gov

This approach highlights the viability of using enzymes to couple amino acid derivatives with bulky, non-native protecting groups like Z and Bzl. The high yields achieved under mild conditions underscore the efficiency and potential of enzymatic methods for constructing oligopeptides containing this compound.

| Peptide Fragment | Enzyme Catalyst | Achieved Yield | Reference |

|---|---|---|---|

| Z-Tyr-Ile-OtBu | Chymotrypsin | 74% | nih.gov |

| Z-Cys(Bzl)-Tyr-OtBu | Papain / Thermolysin | 91% | nih.gov |

| Z-Cys(Bzl)-Tyr-Ile-OtBu | Papain / Thermolysin | 92% | nih.gov |

Green Chemistry Principles in this compound Synthesis and Deprotection

The principles of green chemistry are increasingly being integrated into peptide synthesis to minimize environmental impact. This involves reducing solvent waste, avoiding hazardous reagents, and improving atom economy. researchgate.net

For syntheses involving this compound, green strategies can be applied at multiple stages:

Minimal Protection Strategy : A "Minimal-Protection Solid-Phase Peptide Synthesis" (MP-SPPS) approach has been explored where the side-chains of certain amino acids, including tyrosine, are left unprotected during coupling. researchgate.net This strategy circumvents the need for the Bzl protecting group and its subsequent removal with harsh acids like trifluoroacetic acid (TFA), thereby reducing chemical waste. researchgate.net

Sustainable Solvents : Efforts are underway to replace traditional, toxic solvents like dimethylformamide (DMF) with more benign alternatives. The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables SPPS to be performed in aqueous conditions, representing a significant step forward in sustainable peptide synthesis. nih.gov

Greener Deprotection : The final deprotection step to remove the Z and Bzl groups is a key target for green innovation. The Z group is typically removed by catalytic hydrogenation (H₂/Pd), which is a relatively clean method. creative-peptides.com However, the Bzl group often requires strong acids. peptide.com Sustainable alternatives, such as electrochemical and photochemical methods, are being developed to remove protecting groups under milder conditions without the need for harsh chemical reagents. nih.govresearchgate.net

| Principle | Conventional Approach | Green Alternative | Sustainability Benefit |

|---|---|---|---|

| Side-Chain Protection | Use of Benzyl (Bzl) ether group. | Minimal protection strategy (unprotected Tyr). researchgate.net | Eliminates a synthesis step and harsh deprotection chemicals. |

| Solvent Usage | Use of DMF, NMP. | Aqueous SPPS with water-compatible protecting groups (e.g., Smoc). nih.gov | Reduces use of toxic and hazardous organic solvents. |

| Energy Input | Long reaction times at room temperature. | Microwave-assisted synthesis. creative-peptides.com | Reduces overall energy consumption due to shorter reaction times. |

| Deprotection Reagents | Strong acids (TFA, HF) for Bzl removal. peptide.com | Catalytic hydrogenation; emerging electrochemical/photochemical methods. nih.govresearchgate.net | Avoids corrosive and hazardous reagents, reduces waste. |

Role of Z D Tyr Bzl Oh in the Design and Development of Biologically Active Molecules

Peptide and Peptidomimetic Design

The strategic incorporation of Z-D-Tyr(Bzl)-OH into peptide sequences offers significant advantages in creating molecules with tailored structures and enhanced biological profiles. The D-configuration of the amino acid and the protected phenolic hydroxyl group contribute to increased resistance against enzymatic degradation and allow for precise conformational control.

This compound has been utilized in the synthesis of analogs of various neuropeptides and peptide hormones. The introduction of a D-amino acid can alter receptor binding affinity and selectivity, while also conferring resistance to proteases that would rapidly degrade their L-amino acid counterparts nih.govnih.gov. For example, research into somatostatin (B550006) analogs has explored the incorporation of D-tyrosine derivatives, including those with protected hydroxyl groups, to improve receptor binding and metabolic stability thermofisher.comiris-biotech.de. Similarly, studies on opioid peptides have demonstrated that the inclusion of D-amino acids can lead to longer-lasting analgesic effects due to reduced susceptibility to peptidases iris-biotech.deresearchgate.net. The benzyl (B1604629) ether protection on the tyrosine hydroxyl group can also influence hydrophobic interactions within the peptide structure and with its biological target nih.gov.

The fundamental principle behind using D-amino acids in peptide design is their ability to induce conformational changes that are distinct from those formed by L-amino acids. This stereochemical difference can lead to the formation of specific turns and secondary structures, such as β-hairpins, which are crucial for peptide recognition and activity nih.govresearchgate.net. The incorporation of this compound provides a means to introduce these conformational constraints, offering a strategy to stabilize bioactive peptide conformations and improve their therapeutic potential. The benzyl ether on the tyrosine side chain can also participate in π-stacking interactions or influence hydrophobic pockets, further contributing to conformational control nih.gov.

Enzyme Inhibition and Mechanistic Studies

This compound and its derivatives are valuable tools in the development of enzyme inhibitors and for dissecting enzyme-substrate interactions. Their modified structure can be tailored to fit specific enzyme active sites, leading to potent and selective inhibition.

Peptide-based inhibitors are a significant class of enzyme modulators, and this compound derivatives have found application in their design, particularly for proteases. For instance, thrombin inhibitors have been developed incorporating modified tyrosine residues, where the D-tyrosine and its protected hydroxyl group contribute to binding affinity and specificity within the enzyme's active site plos.orgthieme-connect.denih.govgoogle.comgoogleapis.com. Similarly, derivatives of this amino acid have been explored in the design of inhibitors for matrix metalloproteinases (MMPs) and other proteases, leveraging the unique structural features to achieve potent inhibition plos.orgthieme-connect.de. The benzyl ether can engage in hydrophobic interactions within the enzyme's binding pocket, enhancing the inhibitor's efficacy.

Understanding how peptides interact with their target enzymes is crucial for drug discovery. This compound serves as a valuable probe in these studies. Kinetic analyses of enzyme-inhibitor complexes incorporating this residue have revealed specific binding modes, often involving the D-tyrosine derivative occupying hydrophobic pockets within the enzyme's active site thermofisher.comiris-biotech.dethieme-connect.de. Furthermore, studies on enzyme-substrate hydrolysis rates have shown that peptides containing D-tyrosine derivatives exhibit altered susceptibility to cleavage by peptidases compared to their L-amino acid counterparts, providing insights into enzyme mechanisms and substrate recognition iris-biotech.degoogle.com. The benzyl ether can also play a role in these interactions, participating in binding events that modulate enzyme activity thermofisher.comthieme-connect.degoogle.com.

Compound List

This compound : Benzyloxycarbonyl-D-tyrosine O-benzyl ether

Data Tables

Table 1: Incorporation of this compound in Biologically Active Peptide Analogs

| Peptide Type/Target Class | Biological Target Example | Position of D-Tyr(Bzl) | Key Findings Related to this compound Incorporation | Representative Citation(s) |

| Neuropeptide Analogs | Somatostatin | e.g., Position 8 | Enhanced receptor binding affinity, increased resistance to enzymatic degradation. | thermofisher.comiris-biotech.de |

| Opioid Peptide Analogs | Opioid Receptors | Varied | Longer-lasting analgesic effects due to reduced proteolysis. | iris-biotech.deresearchgate.net |

| Hormone Analogs | Various Hormone Receptors | Varied | Modulated receptor subtype selectivity and improved metabolic stability. | frontiersin.org |

Table 2: Structural Impact of this compound Incorporation in Peptidomimetics

| Peptidomimetic Class | Structural Feature Affected | Method of Elucidation | Observed Conformational Change / Effect | Representative Citation(s) |

| Cyclic Peptides | Secondary Structure | NMR Spectroscopy | Induction of specific turn structures (e.g., β-turns), increased rigidity. | nih.gov |

| Linear Peptides | Backbone Conformation | X-ray Crystallography | Altered molecular packing and hydrogen bonding patterns. | libretexts.org |

| General Peptides | Conformational Stability | Various | Enhanced stability and resistance to proteolysis due to D-amino acid. | nih.govnih.govresearchgate.net |

Table 3: this compound Derivatives as Enzyme Inhibitors

| Enzyme Class | Specific Enzyme Example | Inhibitor Scaffold Type | Role of this compound Moiety | Key Inhibitory Property/Observation | Representative Citation(s) |

| Serine Proteases | Thrombin | Peptide-based | Occupies hydrophobic pocket in the active site, contributes to binding affinity and selectivity. | Potent inhibition (e.g., Ki = 7 nM), high selectivity over other proteases. | plos.orgthieme-connect.denih.govgoogle.comgoogleapis.com |

| Matrix Metalloproteinases (MMPs) | Various MMPs | Peptide-based | Contributes to binding within the active site pocket, potentially through hydrophobic interactions. | Design of potent inhibitors. | plos.orgthieme-connect.de |

| General Proteases | Various | Peptide-based | Modulates enzyme-substrate interactions, affects cleavage rates and binding affinity. | Altered susceptibility to hydrolysis, specific binding interactions. | thermofisher.comiris-biotech.dethieme-connect.degoogle.com |

Structural and Functional Impact of Z D Tyr Bzl Oh in Advanced Research Models

Investigation of Stereospecificity in Biological Recognition and Synthesis

The inherent chirality of biological systems dictates that interactions between molecules are often highly stereospecific. The use of D-amino acids, such as in Z-D-Tyr(Bzl)-OH, provides a powerful method to probe these specificities. Enzymes, being chiral macromolecules, typically exhibit a strong preference for L-amino acid substrates. For instance, studies on tyrosinase have demonstrated that while D-tyrosine can act as a substrate, its conversion to dopaquinone is significantly slower than that of L-tyrosine, highlighting the enzyme's enantioselectivity nih.govnih.gov. This difference in reaction kinetics underscores the precise three-dimensional arrangement required for efficient catalysis.

Furthermore, the incorporation of D-amino acids into peptides can lead to unexpected and potent biological activities due to stereoselective interactions. Research on the inhibition of β-amyloid (Aβ) fibrillogenesis, a key process in Alzheimer's disease, revealed that D-enantiomers of peptide inhibitors were unexpectedly more effective than their L-counterparts at preventing the aggregation of L-Aβ nih.gov. This phenomenon of heterochiral inhibition suggests that the D-peptides can interact strongly with the L-Aβ peptide, disrupting the formation of β-sheet structures that are crucial for fibril formation nih.gov. This highlights the utility of D-amino acid derivatives like this compound in designing therapeutic peptides with unique interaction profiles.

Exploration of Tyrosine Derivative Roles in Neurotransmitter Systems

Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The enzymatic pathways responsible for this synthesis are highly regulated and stereospecific. D-amino acids and their derivatives are valuable tools for exploring these pathways. For example, D-tyrosine has been shown to act as a competitive inhibitor of tyrosinase, an enzyme involved in the initial steps of melanin and catecholamine synthesis researchgate.net. This inhibitory effect can be leveraged to modulate these pathways for therapeutic or research purposes.

The addition of a D-tyrosine residue to the terminus of cosmetic peptides has been found to confer an anti-melanogenic effect without compromising the peptide's original function researchgate.net. This dual-functionality demonstrates the potential for designing peptides with enhanced or multiple activities by incorporating specific D-amino acid derivatives.

While L-tyrosine supplementation can influence cognitive functions by modulating dopamine levels, the effects of D-tyrosine derivatives in neurotransmitter systems are also of significant interest nih.gov. The unique chemical properties of D-amino acids can lead to novel interactions with receptors and enzymes in the central nervous system. The study of such derivatives helps to elucidate the complex mechanisms of neurotransmission and may lead to the development of new therapeutic agents for neurological disorders.

This compound as a Chiral Building Block and Molecular Scaffold

In the field of synthetic organic chemistry, chiral building blocks are essential for the construction of enantiomerically pure molecules, particularly in drug discovery and development. This compound, with its defined stereocenter and orthogonally protected functional groups (the Z-protected amine and the Bzl-protected phenol), serves as a valuable chiral synthon. Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which they can be removed wikipedia.orgnih.govsigmaaldrich.com. The defined stereochemistry of this compound allows for its use in the asymmetric synthesis of complex target molecules.

The development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties, often relies on the incorporation of non-natural amino acids. This compound can be used to introduce conformational constraints and novel side-chain functionalities into peptide-like structures nih.gov. The presence of the D-amino acid can induce specific turns or secondary structures that are not accessible with only L-amino acids, leading to enhanced receptor binding affinity and selectivity.

The synthesis of diverse molecular scaffolds is a key strategy in medicinal chemistry for exploring new chemical space. The rigid aromatic side chain of tyrosine, combined with the stereochemical information of the D-configuration, makes this compound an attractive starting material for the synthesis of novel heterocyclic and macrocyclic compounds with potential biological activity.

| Feature | Description |

| Chiral Center | The α-carbon has a defined D-configuration, enabling stereocontrolled synthesis. |

| Amine Protection | The benzyloxycarbonyl (Z) group is stable under various reaction conditions and can be removed by hydrogenolysis. |

| Phenol Protection | The benzyl (B1604629) (Bzl) ether protects the hydroxyl group and can also be removed by hydrogenolysis. |

| Carboxylic Acid | Provides a handle for peptide bond formation and other chemical modifications. |

Impact on Peptide Stability and Proteolytic Resistance

A major challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability and prolong their circulating half-life researchgate.net. Proteases, being chiral enzymes, are highly specific for peptide bonds formed between L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder or completely prevent enzymatic degradation researchgate.net.

Studies have shown that even simple modifications to the termini of peptides, such as amidation of the C-terminus or acetylation of the N-terminus, can significantly reduce non-specific degradation by cellular proteases nih.govacs.org. When combined with the incorporation of D-amino acids, these strategies can lead to highly robust peptides suitable for therapeutic applications. The use of this compound in solid-phase peptide synthesis allows for the straightforward incorporation of a D-tyrosine residue at any desired position within a peptide sequence, providing a powerful tool for enhancing proteolytic resistance.

| Modification Strategy | Effect on Peptide Stability |

| D-Amino Acid Substitution | Increases resistance to proteolytic degradation by sterically hindering enzyme binding and cleavage. |

| Terminal Modifications | N-terminal acetylation and C-terminal amidation can reduce degradation by exopeptidases. |

| Conformational Constraint | Incorporation of D-amino acids can induce turns and more compact structures, reducing accessibility to proteases. |

Advanced Analytical and Characterization Methodologies for Z D Tyr Bzl Oh Conjugates

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide fundamental insights into the molecular structure and functional groups of Z-D-Tyr(Bzl)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for confirming the structure of this compound. The ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the benzyloxycarbonyl (Z) protecting group, the benzyl (B1604629) ether moiety on the tyrosine side chain, and the D-tyrosine amino acid backbone and aromatic ring. Typical chemical shifts for the benzylic protons of the Z group appear around 5.0-5.2 ppm, while the phenyl protons resonate in the 7.2-7.4 ppm region. The benzyl ether's benzylic protons are observed near 4.9-5.1 ppm, and its phenyl protons also fall within the 7.2-7.4 ppm range. The D-tyrosine α-CH proton typically resonates around 4.4-4.6 ppm, and its β-CH₂ protons appear as a doublet or multiplet around 3.0-3.2 ppm. The NH proton of the Z group is usually a broad singlet at variable chemical shifts. ¹³C NMR complements this by identifying the distinct carbon environments, including the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, aromatic carbons, and aliphatic carbons.

| Proton Type | Typical Chemical Shift (ppm) | Assignment |

| Z-CH₂ (Cbz) | 5.10 | Benzylic protons of Cbz group |

| Tyr α-CH | 4.55 | Alpha-carbon proton of D-Tyrosine |

| Tyr β-CH₂ | 3.05, 3.15 | Beta-carbon protons of D-Tyrosine side chain |

| Tyr aromatic (ortho to O) | 7.05 | Protons ortho to the O-benzyl ether |

| Tyr aromatic (meta to O) | 6.80 | Protons meta to the O-benzyl ether |

| Benzyl ether CH₂ | 4.95 | Benzylic protons of O-benzyl group |

| Z-phenyl protons | 7.30 | Phenyl protons of Cbz group |

| Benzyl ether phenyl protons | 7.30 | Phenyl protons of O-benzyl group |

| NH (Cbz) | ~7.5 (broad) | Amine proton of Cbz group |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are commonly employed. ESI-MS typically yields protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺) in positive ion mode, and deprotonated molecules ([M-H]⁻) in negative ion mode. For this compound (C₂₄H₂₅NO₅), the calculated molecular weight is approximately 407.46 g/mol . Fragmentation patterns, such as the loss of the benzyloxycarbonyl group or the benzyl ether moiety, further corroborate the structural assignment.

| Ion Type | Typical Observed m/z | Theoretical m/z | Ion Formula | Technique |

| [M+H]⁺ | 408.18 | 408.17 | C₂₄H₂₆NO₅ | ESI+ |

| [M+Na]⁺ | 430.16 | 430.16 | C₂₄H₂₅NNaO₅ | ESI+ |

| [M-H]⁻ | 406.15 | 406.15 | C₂₄H₂₄NO₅ | ESI- |

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups through their vibrational frequencies. This compound exhibits a strong absorption band for the carbamate carbonyl (C=O) around 1680-1710 cm⁻¹ and a band for the carboxylic acid carbonyl (C=O) around 1720-1740 cm⁻¹. The N-H stretching vibration is typically observed between 3300-3500 cm⁻¹. Bands corresponding to C-O stretching (ether and ester linkages) and aromatic C-H stretching (above 3000 cm⁻¹) are also characteristic.

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |

| 3350-3450 | N-H stretching | Medium |

| 1725 | Carboxylic Acid C=O stretch | Strong |

| 1695 | Carbamate C=O stretch | Strong |

| 1250-1300 | C-O stretching (ether/ester) | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information, particularly useful for symmetric vibrations and those involving heavy atoms. While less routinely used than IR for such compounds, it can confirm the presence of functional groups like C=O stretching, aromatic ring breathing modes (around 1600 cm⁻¹), and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |

| ~1600 | Aromatic ring breathing | Medium |

| ~1300 | C-O stretching | Medium |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for verifying the purity and identity of this compound, especially when used as a building block in synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of this compound. A typical method employs a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often acidified with trifluoroacetic acid (TFA). The retention time of this compound under defined chromatographic conditions serves as an identifier. Purity is assessed by analyzing the peak area relative to impurities, often using a UV detector. Peak purity can be further confirmed by diode-array detection (DAD), which allows for spectral analysis across the chromatographic peak.

| Parameter | Typical Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 0-100% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Typical Retention Time | 18.5 min |

| Typical Purity | ≥ 98.0% |

Optical Rotation Measurements in Stereochemical Analysis

Optical rotation is a critical parameter for confirming the stereochemical integrity of chiral compounds like this compound.

Specific Rotation ([α]D): As a derivative of D-Tyrosine, this compound is chiral and exhibits optical activity. The specific rotation ([α]D) is measured using a polarimeter at a defined wavelength (typically the sodium D-line, 589 nm), temperature, concentration, and solvent. This value is characteristic of the enantiomerically pure compound. For example, Z-L-Tyr(Bzl)-OH has a reported specific rotation of approximately -16.0 ± 2.5° in DMF sigmaaldrich.com. The D-enantiomer is expected to have an opposite sign, with a value around +16.0 ± 2.5°. Maintaining the correct specific rotation confirms the enantiomeric purity and absence of racemization during synthesis.

| Compound | Solvent | Concentration (g/100mL) | Temperature (°C) | Wavelength (nm) | Typical Specific Rotation [α]D (degrees) |

| This compound | MeOH | 1.0 | 25 | 589 | +25.0 (example value) |

Biophysical Techniques for Interaction Studies

When this compound is incorporated into larger molecular structures, such as peptides or conjugates, biophysical techniques are employed to investigate their interactions. These methods provide insights into binding kinetics, thermodynamics, and conformational changes.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size of particles in solution by analyzing Brownian motion. For conjugates or peptides containing this compound, DLS can characterize the size distribution of these entities and monitor changes upon binding or aggregation.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study molecular interactions in real-time. It can quantify binding affinities (KD), association rates (kon), and dissociation rates (koff) by immobilizing one binding partner and flowing the other over the sensor surface. SPR is valuable for characterizing the binding of this compound-containing peptides or conjugates to target molecules.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D measures mass changes and energy dissipation on a sensor surface upon molecular binding. This technique is useful for studying the binding of macromolecules and the formation of films. For instance, if this compound is part of a phosphorylated polypeptide scaffold, QCM-D can analyze its interaction with other biomolecules, providing information on mass uptake and the viscoelastic properties of the bound layer.

Future Perspectives and Emerging Research Directions

Z-D-Tyr(Bzl)-OH in Combinatorial Library Synthesis for Drug Discovery

The incorporation of D-amino acids, such as the D-tyrosine derivative this compound, into peptide-based combinatorial libraries is a key strategy in modern drug discovery. The primary advantage of using D-amino acids is to enhance the proteolytic stability of the resulting peptide candidates. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. By strategically replacing L-amino acids with their D-enantiomers, researchers can create peptidomimetics with significantly longer half-lives.

This compound serves as a valuable building block in this process. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the benzyl (B1604629) (Bzl) group protects the hydroxyl function of the tyrosine side chain. These protecting groups are stable under various coupling conditions used in solid-phase peptide synthesis (SPPS), yet they can be removed under specific conditions to allow for further modification or final deprotection of the synthesized peptide.

The synthesis of combinatorial libraries involves the systematic and repetitive addition of amino acid building blocks to create a large number of distinct peptide sequences. These libraries are then screened for binding affinity and functional activity against a specific biological target, such as a receptor or enzyme. The inclusion of this compound can introduce unique conformational constraints and steric properties into the peptide backbone, potentially leading to novel interactions with the target and the discovery of potent and selective drug candidates.

Table 1: Key Features of this compound in Combinatorial Chemistry

| Feature | Description | Implication in Drug Discovery |

|---|---|---|

| Stereochemistry | D-amino acid configuration | Increased resistance to enzymatic degradation, leading to improved in vivo stability and bioavailability of peptide drugs. |

| Protecting Groups | N-terminal Z-group and side-chain Bzl-group | Facilitates controlled, stepwise synthesis of complex peptides in solid-phase synthesis. |

| Structural Moiety | Benzyl-protected tyrosine side chain | Allows for specific spatial and electronic interactions within the binding pocket of a biological target. |

Integration into Novel Drug Delivery Systems and Bioavailability Enhancement

The incorporation of peptide moieties containing D-amino acids like D-Tyr(Bzl) into drug delivery systems can offer several advantages. For instance, peptide-based nanocarriers can be designed to target specific cell surface receptors. The presence of D-amino acids would enhance the stability of these carriers in the bloodstream. Furthermore, the aromatic nature of the benzyl-protected tyrosine side chain could be exploited for drug loading through π-π stacking interactions with aromatic drug molecules.

Enhancing bioavailability is a significant challenge for many drugs, particularly those with poor solubility or susceptibility to enzymatic degradation. The use of peptide-based delivery systems that are inherently more stable due to the inclusion of D-amino acids can protect the encapsulated drug from degradation in the gastrointestinal tract and during circulation, thereby increasing its bioavailability.

Exploration of this compound in Material Science and Biomaterials (e.g., scaffolds for mineralized tissue repair)

In the field of material science and biomaterials, self-assembling peptides are of great interest for the development of scaffolds for tissue engineering. These scaffolds provide a three-dimensional environment that mimics the natural extracellular matrix, supporting cell attachment, proliferation, and differentiation. The sequence of the peptides dictates their self-assembly properties and the biological signals they present to the cells.

The inclusion of D-amino acids such as D-Tyr(Bzl) can influence the morphology and mechanical properties of the resulting biomaterials. D-amino acids can disrupt the typical hydrogen bonding patterns found in L-peptide assemblies, leading to the formation of novel nanostructures. The benzyl-protected tyrosine residue, in particular, can introduce hydrophobic and aromatic interactions that drive the self-assembly process.

For mineralized tissue repair, such as bone regeneration, scaffolds are often designed to promote the nucleation and growth of hydroxyapatite (B223615), the primary mineral component of bone. The hydroxyl group of the tyrosine side chain (after deprotection of the benzyl group) can be phosphorylated to mimic phosphoserine residues in bone matrix proteins, which are known to play a crucial role in biomineralization. By incorporating this compound into the peptide sequence of a self-assembling scaffold, it is conceivable to create a biomaterial that is not only stable but also bioactive, promoting the regeneration of mineralized tissues.

Table 2: Potential Roles of this compound in Biomaterials

| Application Area | Potential Function of this compound | Desired Outcome |

|---|---|---|

| Self-Assembling Peptides | Modulate self-assembly through steric and hydrophobic interactions. | Formation of stable hydrogels with controlled nanostructures for cell culture. |

| Tissue Engineering Scaffolds | Enhance the proteolytic resistance of the scaffold. | Increased longevity and structural integrity of the scaffold in a biological environment. |

| Mineralized Tissue Repair | Provide a precursor to phosphotyrosine for biomineralization (post-deprotection). | Promotion of hydroxyapatite formation and bone regeneration. |

Q & A

Q. How do this compound derivatives compare to other tyrosine analogs in enzyme inhibition studies?

- Methodology : Screen against tyrosine phosphatase PTP1B using pNPP substrate. Calculate IC₅₀ values and compare with Boc-D-Tyr(Bzl)-OH and non-methylated analogs. Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

Key Considerations for Data Interpretation

- Contradictory Results : Always verify experimental conditions (e.g., solvent purity, degassing protocols) and instrument calibration. Cross-reference findings with EPA DSSTox or PubChem datasets for consistency .

- Reproducibility : Document all synthetic steps and analytical parameters in supplemental materials per journal guidelines (e.g., Beilstein JOC standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.